2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction often requires catalysts such as piperidine or pyridine and is carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonitrile groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
441783-71-7 |
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Molecular Formula |
C25H27N3OS |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N3OS/c1-14-7-6-8-17(9-14)28-20-11-25(4,5)12-21(29)23(20)22(19(13-26)24(28)27)18-10-15(2)30-16(18)3/h6-10,22H,11-12,27H2,1-5H3 |
InChI Key |
STMVYQKXSZUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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